molecular formula C12H9ClN2O4S B14381482 N-(3-Chloro-4-nitrophenyl)benzenesulfonamide CAS No. 88681-06-5

N-(3-Chloro-4-nitrophenyl)benzenesulfonamide

Cat. No.: B14381482
CAS No.: 88681-06-5
M. Wt: 312.73 g/mol
InChI Key: KVXUKPYHXPFBSJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-nitrophenyl)benzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and a nitro group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-nitrophenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-nitroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of substituted benzenesulfonamides.

    Reduction: Formation of N-(3-Chloro-4-aminophenyl)benzenesulfonamide.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry: N-(3-Chloro-4-nitrophenyl)benzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions. It is also used in the development of new biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It is studied for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition. The chloro and nitro groups can participate in various chemical interactions, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • N-(4-Chloro-3-nitrophenyl)benzenesulfonamide
  • N-(3-Hydroxyphenyl)benzenesulfonamide
  • N-(4-Nitrophenyl)benzenesulfonamide

Comparison: N-(3-Chloro-4-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and nitro groups on the benzene ring. This positioning affects its chemical reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

88681-06-5

Molecular Formula

C12H9ClN2O4S

Molecular Weight

312.73 g/mol

IUPAC Name

N-(3-chloro-4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9ClN2O4S/c13-11-8-9(6-7-12(11)15(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H

InChI Key

KVXUKPYHXPFBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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